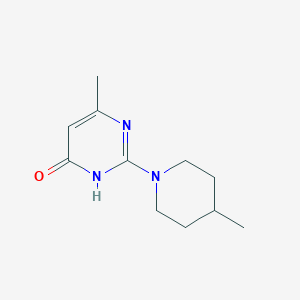

6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Descripción

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 6-methyl group and a 4-methylpiperidinyl substituent at position 2. Pyrimidinones are heterocyclic compounds with diverse pharmacological applications, including anticonvulsant, antifungal, and plant growth regulatory activities . The synthesis of such compounds often involves nucleophilic substitution or alkylation reactions. For instance, similar derivatives are synthesized via reactions with piperidine or pyrrolidine under basic conditions .

Propiedades

IUPAC Name |

4-methyl-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-3-5-14(6-4-8)11-12-9(2)7-10(15)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPJEEDKWCVOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives with hydrogenated pyrimidine rings.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations

Substituent Effects on Activity: Piperidine vs. Pyrrolidine: The 4-methylpiperidinyl group (bulkier, more lipophilic) may enhance blood-brain barrier penetration compared to pyrrolidine, making it relevant for CNS-targeting drugs . Pyrrolidine derivatives, however, show notable plant growth stimulation . Amino vs. Methylthio groups are often used as intermediates for further functionalization .

Synthetic Routes :

- The target compound is synthesized via nucleophilic substitution of 6-methyl-2-methylthiopyrimidin-4(3H)-one with 4-methylpiperidine, analogous to methods in .

- Thioether derivatives (e.g., 2-(methylthio)...) are prepared via alkylation with dimethyl sulfate or benzyl chloride under green conditions .

Piperidine-containing analogs in are used in high-throughput phasing of macromolecules, indicating versatility in drug design .

Actividad Biológica

Overview

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with a methyl group and a 4-methylpiperidin-1-yl group, which contributes to its unique pharmacological properties.

The molecular formula of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is , with a molecular weight of 205.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic applications and biological assays .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for its role as a ligand in biochemical assays, suggesting potential applications in drug development . The precise mechanism involves modulation of target protein activity, which can lead to various therapeutic effects.

Case Studies

In a study focused on optimizing piperidine derivatives for enhanced biological activity, 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one was included as a reference compound. The results indicated that modifications to the piperidine moiety could significantly enhance the anticancer efficacy of the derivatives tested .

Research Findings

Recent research has focused on the pharmacokinetic profiles and biological efficacy of similar compounds. For instance, modifications to the pyrimidine scaffold have been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This suggests that structural optimization could also benefit 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one.

Comparative Analysis

A comparison with other similar compounds reveals distinct advantages for 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one:

| Compound Name | Anticancer Activity | Solubility | Metabolic Stability |

|---|---|---|---|

| 6-Methyl-2-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-one | Moderate | Moderate | Variable |

| Related Pyrimidine Derivative A | High | High | High |

| Related Piperidine Derivative B | Low | Low | Moderate |

This table illustrates that while 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one has moderate activity, there is potential for enhancement through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.